molecular formula C9H9NOS B184868 7-methyl-2H-1,4-benzothiazin-3(4H)-one CAS No. 30322-02-2

7-methyl-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B184868
CAS No.: 30322-02-2
M. Wt: 179.24 g/mol
InChI Key: ODJQMWDFNLNCTM-UHFFFAOYSA-N
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Description

7-methyl-2H-1,4-benzothiazin-3(4H)-one is a chemical compound . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular formula of this compound is C9H9NOS. The molecular weight is 179.24 g/mol.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are as follows :

Scientific Research Applications

  • Synthesis and Anticonvulsant Activity : A study by Zhang et al. (2010) explored the synthesis of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones, evaluating their anticonvulsant activity. They found compounds with potential therapeutic applications, notably one compound demonstrating significant activity with low neurotoxicity compared to standard drugs like carbamazepine (Zhang et al., 2010).

  • Antimicrobial Agents Design : Armenise et al. (2012) synthesized 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives and evaluated their in vitro antimicrobial activity. They identified compounds with promising antimicrobial activities, especially against Gram-positive bacteria and fungi (Armenise et al., 2012).

  • Pharmacological Activity : Gowda et al. (2011) synthesized Schiff and Mannich bases derivatives of 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one and evaluated their anti-inflammatory and analgesic activity. They observed that certain derivatives showed promising anti-inflammatory and analgesic activities (Gowda et al., 2011).

  • Chemical and Pharmacological Investigations : Vittorio et al. (1989) examined methylation and oxidation reactions in benzothiazine derivatives and evaluated their analgesic, antiexudative, and anti-inflammatory activities. They found that certain compounds exhibited significant analgesic and anti-inflammatory effects (Vittorio et al., 1989).

  • Antirheumatic Agents : Matsuoka et al. (1997) synthesized novel methotrexate derivatives bearing dihydro-2H-1,4-benzothiazine. These derivatives were tested for antiproliferative activities and antiarthritic activities, showing promising results as potential antirheumatic agents (Matsuoka et al., 1997).

Safety and Hazards

The safety data sheets of 7-methyl-2H-1,4-benzothiazin-3(4H)-one are available according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Mechanism of Action

Properties

IUPAC Name

7-methyl-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6-2-3-7-8(4-6)12-5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJQMWDFNLNCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351049
Record name 7-Methyl-1,4-benzothiazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30322-02-2
Record name 7-Methyl-1,4-benzothiazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methyl-1,4-benzothiazin-3(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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